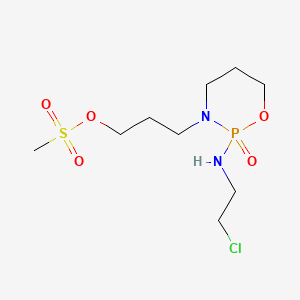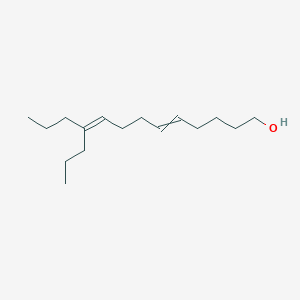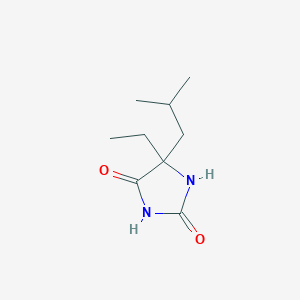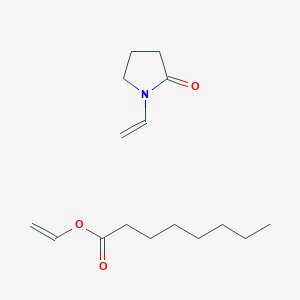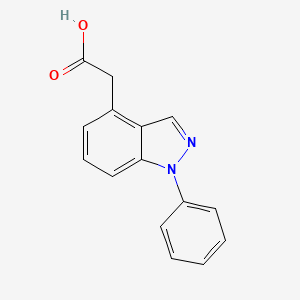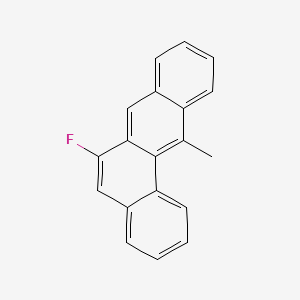
Benz(a)anthracene, 6-fluoro-12-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 6-fluoro-12-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 12th position on the benz(a)anthracene structure. Polycyclic aromatic hydrocarbons are known for their complex ring structures and are often studied for their chemical properties and potential health effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 6-fluoro-12-methyl- typically involves the fluorination and methylation of benz(a)anthracene. One common method is the electrophilic aromatic substitution reaction, where benz(a)anthracene is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like silver fluoride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives often involves large-scale electrophilic substitution reactions. The process is optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts to ensure efficient fluorination and methylation.
Types of Reactions:
Oxidation: Benz(a)anthracene, 6-fluoro-12-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: The compound can undergo further substitution reactions, where additional functional groups are introduced. Common reagents for these reactions include halogens, alkylating agents, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced polycyclic aromatic hydrocarbons.
Substitution: Various substituted benz(a)anthracene derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 6-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of benz(a)anthracene, 6-fluoro-12-methyl- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
- Benz(a)anthracene
- Benz(a)anthracene, 6-methyl-
- Benz(a)anthracene, 12-methyl-
- Benz(a)anthracene, 6-chloro-
Comparison: Benz(a)anthracene, 6-fluoro-12-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological interactions compared to other benz(a)anthracene derivatives. The fluorine atom increases the compound’s electronegativity and can influence its metabolic stability, while the methyl group can affect its hydrophobicity and binding affinity to biological targets.
Propiedades
Número CAS |
37388-43-5 |
|---|---|
Fórmula molecular |
C19H13F |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
6-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3 |
Clave InChI |
IOKFVZRGRMVBDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3C=C(C2=CC4=CC=CC=C14)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
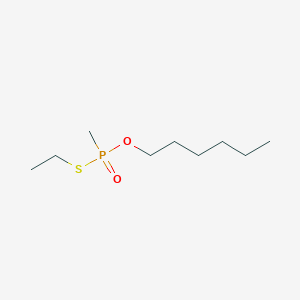
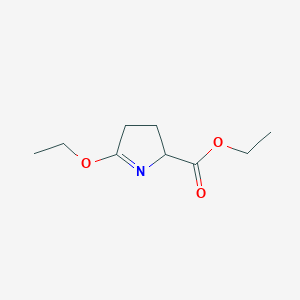
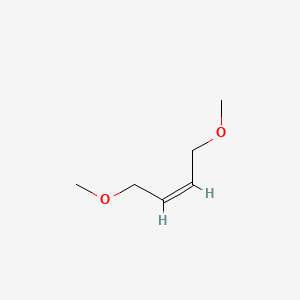


![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
